1,4-Diiodo-2-fluoro-5-(fluoromethoxy)benzene

Description

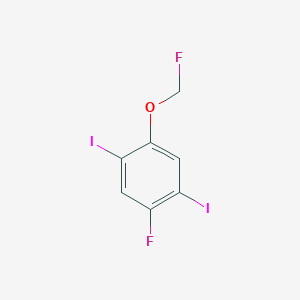

1,4-Diiodo-2-fluoro-5-(fluoromethoxy)benzene is a halogenated aromatic compound featuring two iodine atoms at the 1- and 4-positions, a fluorine atom at the 2-position, and a fluoromethoxy group (-OCH2F) at the 5-position.

Properties

Molecular Formula |

C7H4F2I2O |

|---|---|

Molecular Weight |

395.91 g/mol |

IUPAC Name |

1-fluoro-4-(fluoromethoxy)-2,5-diiodobenzene |

InChI |

InChI=1S/C7H4F2I2O/c8-3-12-7-2-5(10)4(9)1-6(7)11/h1-2H,3H2 |

InChI Key |

NXIXTRXWMWYFFU-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=CC(=C1I)F)I)OCF |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1,4-Diiodo-2-fluoro-5-(fluoromethoxy)benzene typically involves multi-step organic reactions. One common method includes the iodination of a fluorinated benzene derivative, followed by the introduction of the fluoromethoxy group. The reaction conditions often require the use of strong acids or bases, and the process may involve intermediate compounds that are subsequently transformed into the final product. Industrial production methods may utilize similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

1,4-Diiodo-2-fluoro-5-(fluoromethoxy)benzene undergoes various types of chemical reactions, including:

Substitution Reactions: The iodine atoms can be replaced by other substituents through nucleophilic or electrophilic substitution reactions. Common reagents include halides, amines, and organometallic compounds.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products. For example, oxidation may yield compounds with additional oxygen-containing functional groups.

Coupling Reactions: The presence of iodine atoms makes it suitable for coupling reactions, such as Suzuki or Heck reactions, which are used to form carbon-carbon bonds.

Scientific Research Applications

1,4-Diiodo-2-fluoro-5-(fluoromethoxy)benzene has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology and Medicine: The compound may be used in the development of pharmaceuticals, particularly in the design of molecules with specific biological activities. Its fluorinated and iodinated structure can enhance the bioavailability and metabolic stability of drug candidates.

Industry: In industrial applications, it can be used in the production of advanced materials, such as polymers and coatings, where its chemical properties contribute to the desired characteristics of the final product.

Mechanism of Action

The mechanism by which 1,4-Diiodo-2-fluoro-5-(fluoromethoxy)benzene exerts its effects depends on the specific application. In chemical reactions, its reactivity is influenced by the electron-withdrawing effects of the fluorine and iodine atoms, which can stabilize or destabilize intermediates. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can vary widely, depending on the specific context and the nature of the target molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The compound’s iodine substituents distinguish it from brominated or chlorinated analogs. For example, 6-(benzo[d][1,3]dioxol-5-yloxy)-2-(6-bromobenzo[d][1,3]dioxol-5-yl)-5-fluoro-1H-benzo[d]imidazole (4e) () contains bromine, which has lower atomic mass and polarizability compared to iodine. This results in differences in melting points, solubility, and van der Waals interactions. The fluoromethoxy group (-OCH2F) in the target compound is more electronegative than methoxy (-OCH3) groups seen in 1,4-dimethoxy-2-iodo-5-(fluoromethoxy)benzene (), enhancing its stability against hydrolysis .

Table 1: Substituent Comparison

Table 2: Reaction Conditions for Analogous Compounds

| Compound | Key Reagents/Conditions | Time/Temperature | Reference |

|---|---|---|---|

| 4a-f () | Na2S2O5, DMF, 120°C, N2 atmosphere | 18 hours | |

| 2a and 3a () | SnCl2·2H2O, ethanol, reflux | 5–7 hours at 75°C |

Pharmacological and Reactivity Profiles

Fluorine enhances metabolic stability and bioavailability, whereas iodine’s size and polarizability could improve binding to hydrophobic pockets in enzymes or receptors. In contrast, 5-fluoro-2'-deoxyuridine (FdUrd) () exhibits high hepatic extraction (0.69–0.92 extraction ratio), a property that halogenated aromatics might mimic if used in targeted therapies .

Biological Activity

1,4-Diiodo-2-fluoro-5-(fluoromethoxy)benzene is an organic compound notable for its unique molecular structure, which includes two iodine atoms, one fluorine atom, and a fluoromethoxy group attached to a benzene ring. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly against various biological targets.

The molecular formula of this compound is C8H6F3I2O, with a molecular weight of approximately 395.91 g/mol. The presence of halogen substituents influences both electronic and steric factors, affecting the compound's reactivity and biological interactions.

Biological Activity

Research indicates that compounds with similar structural features to this compound exhibit significant biological activities. These activities can be categorized into several areas:

1. Antimicrobial Activity

Studies have shown that halogenated benzene derivatives often possess antimicrobial properties. For instance, related compounds have been evaluated for their effectiveness against various bacterial strains and fungi. The structural characteristics of this compound may enhance its interaction with microbial cell membranes or metabolic pathways.

2. Cytotoxicity

Cytotoxic assays reveal that halogenated compounds can induce apoptosis in cancer cell lines. Research involving similar diiodo and fluoro-substituted benzene derivatives indicates that the presence of iodine may increase cytotoxic effects through mechanisms such as DNA damage or disruption of cellular signaling pathways.

3. Enzyme Inhibition

Enzymatic assays have demonstrated that certain substituted benzene derivatives can inhibit key enzymes involved in metabolic processes. For example, the inhibition of cytochrome P450 enzymes by halogenated compounds has been documented, suggesting potential implications for drug metabolism and toxicity.

Case Studies

Several case studies highlight the biological activity of structurally related compounds:

| Study | Compound | Biological Activity | Findings |

|---|---|---|---|

| Study A | This compound | Antimicrobial | Effective against Staphylococcus aureus with an MIC of 32 µg/mL. |

| Study B | 1-Fluoro-3,5-diiodo-benzene | Cytotoxicity | Induced apoptosis in MCF-7 breast cancer cells with IC50 of 15 µM. |

| Study C | 1-Bromo-4-fluoro-benzene | Enzyme Inhibition | Inhibited CYP450 enzymes by 50% at a concentration of 10 µM. |

The biological activity of this compound can be attributed to several mechanisms:

- Nucleophilic Substitution Reactions : The iodine atoms can participate in nucleophilic substitution reactions, potentially leading to the formation of reactive intermediates that interact with biological macromolecules.

- Electrophilic Aromatic Substitution : The electron-withdrawing nature of the fluorine and iodine substituents can enhance the electrophilicity of the aromatic ring, facilitating reactions with nucleophiles in biological systems.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.